4-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide 4-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 325986-53-6
VCID: VC7162529
InChI: InChI=1S/C19H17N3O4S/c1-2-11-26-16-9-5-13(6-10-16)17-12-27-19(20-17)21-18(23)14-3-7-15(8-4-14)22(24)25/h3-10,12H,2,11H2,1H3,(H,20,21,23)
SMILES: CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C19H17N3O4S
Molecular Weight: 383.42

4-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide

CAS No.: 325986-53-6

Cat. No.: VC7162529

Molecular Formula: C19H17N3O4S

Molecular Weight: 383.42

* For research use only. Not for human or veterinary use.

4-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide - 325986-53-6

Specification

CAS No. 325986-53-6
Molecular Formula C19H17N3O4S
Molecular Weight 383.42
IUPAC Name 4-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C19H17N3O4S/c1-2-11-26-16-9-5-13(6-10-16)17-12-27-19(20-17)21-18(23)14-3-7-15(8-4-14)22(24)25/h3-10,12H,2,11H2,1H3,(H,20,21,23)
Standard InChI Key UIEQLRVVNUJJMS-UHFFFAOYSA-N
SMILES CCCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

4-Nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of thiazoles and amides. It features a nitro group and a thiazole moiety, which are often associated with biological activity. The compound's structure includes a benzamide backbone substituted with a propoxyphenyl group and a thiazole ring, making it an interesting candidate for further research in pharmacology.

Synthesis and Characterization

The synthesis of 4-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. A common method includes the reaction of 4-propoxyphenyl isocyanate with 2-amino-5-nitrothiazole under controlled conditions. The compound's structure is confirmed by spectroanalytical data such as NMR, IR, and elemental analysis.

Synthesis Steps

  • Preparation of Starting Materials: Synthesis of 2-amino-5-nitrothiazole and 4-propoxyphenyl isocyanate.

  • Coupling Reaction: Reaction of the isocyanate with the aminothiazole to form the benzamide derivative.

Biological Activity and Potential Applications

The presence of both the thiazole and the nitro group in 4-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide suggests potential reactivity in biological systems, possibly interacting with various molecular targets. Studies on similar compounds indicate that structural modifications can significantly influence their biological activity, making this compound a candidate for further pharmacological evaluation.

Potential Biological Targets

  • Enzymes: The nitro group may interact with redox-sensitive enzymes.

  • Receptors: The thiazole ring could bind to specific receptors involved in cellular signaling pathways.

Comparative Data

CompoundBiological ActivityReference
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivativesAntimicrobial and anticancer
4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamidesAntimicrobial and anticancer

Future Directions

  • In Vitro Studies: Evaluate antimicrobial and anticancer activities.

  • In Vivo Studies: Assess toxicity and efficacy in animal models.

  • Molecular Docking: Investigate binding modes with potential biological targets.

Given the current state of information, 4-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide remains a compound of interest for ongoing research in the field of pharmacology and medicinal chemistry.

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